molecular formula C11H10F3N3O2 B108497 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- CAS No. 18018-33-2

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-

Cat. No.: B108497
CAS No.: 18018-33-2
M. Wt: 273.21 g/mol
InChI Key: LAODWIJWEKBHTP-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a heterocyclic aromatic compound It is part of the benzimidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 2-nitroaniline with ethyl trifluoroacetate under acidic conditions, followed by cyclization and reduction steps to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and reduction steps, while maintaining stringent control over reaction conditions to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).

    Cyclization: Acetic acid, heat.

Major Products:

Scientific Research Applications

1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)9(17(18)19)5-10(8)16/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAODWIJWEKBHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066297
Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
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Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18018-33-2
Record name 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole
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Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
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Record name 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
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Record name 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole
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